molecular formula C8H10FNO B13125392 2-(4-Fluoropyridin-2-yl)propan-2-ol

2-(4-Fluoropyridin-2-yl)propan-2-ol

Cat. No.: B13125392
M. Wt: 155.17 g/mol
InChI Key: QSFQZAMLCSHBSP-UHFFFAOYSA-N
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Description

2-(4-Fluoropyridin-2-yl)propan-2-ol is a chemical compound with the molecular formula C8H10FNO It is a fluorinated pyridine derivative, which means it contains a pyridine ring with a fluorine atom attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoropyridin-2-yl)propan-2-ol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoropyridin-2-yl)propan-2-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluoropyridin-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in biological studies due to its fluorine atom, which can be detected using techniques like NMR spectroscopy.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluoropyridin-2-yl)propan-2-ol depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoropyridin-4-yl)propan-2-ol
  • 2-(6-Fluoropyridin-2-yl)propan-2-ol
  • 2-(4-Bromopyridin-2-yl)propan-2-ol

Uniqueness

2-(4-Fluoropyridin-2-yl)propan-2-ol is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical properties and reactivity compared to other fluorinated pyridine derivatives. This positional isomerism can lead to differences in biological activity and industrial applications .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-(4-fluoropyridin-2-yl)propan-2-ol

InChI

InChI=1S/C8H10FNO/c1-8(2,11)7-5-6(9)3-4-10-7/h3-5,11H,1-2H3

InChI Key

QSFQZAMLCSHBSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CC(=C1)F)O

Origin of Product

United States

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